molecular formula C16H19N5O5S B2922433 3-(4-Amino-3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 889805-70-3

3-(4-Amino-3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2922433
CAS No.: 889805-70-3
M. Wt: 393.42
InChI Key: ZAMBFZOXPOZOEI-UHFFFAOYSA-N
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Description

This compound is a triazine-based propanoic acid derivative featuring a 2-ethoxyphenylcarbamoylthioethyl substituent. Its structure integrates a 1,2,4-triazin-5-one core, which is functionalized with a sulfur-linked acetamide group at position 3 and a propanoic acid moiety at position 4. The ethoxyphenyl group introduces steric and electronic effects that influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

3-[4-amino-3-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O5S/c1-2-26-12-6-4-3-5-10(12)18-13(22)9-27-16-20-19-11(7-8-14(23)24)15(25)21(16)17/h3-6H,2,7-9,17H2,1H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMBFZOXPOZOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Amino-3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound with potential pharmacological applications. Understanding its biological activity is essential for evaluating its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H16ClN5O5S
  • Molecular Weight : 413.8 g/mol
  • CAS Number : 886954-16-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including enzymes and receptors involved in metabolic pathways. The presence of the triazine moiety suggests that it may exhibit enzyme inhibition properties, which are critical in drug development.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazine have shown effectiveness against various bacterial strains by inhibiting their growth through interference with protein synthesis or cell wall integrity.

Anticancer Properties

Compounds containing the triazine ring have been researched for their anticancer activities. They may induce apoptosis in cancer cells by activating specific signaling pathways or by inhibiting key enzymes involved in cell proliferation.

StudyCompoundBiological ActivityFindings
Triazine DerivativeAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Triazine AnalogAnticancerInduced apoptosis in breast cancer cells

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of triazine derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against resistant strains of bacteria, suggesting that the compound may be a candidate for further development as an antibacterial agent.
  • Case Study on Anticancer Activity : Research on triazine-based compounds indicated that they could inhibit the proliferation of cancer cells in vitro by inducing cell cycle arrest and promoting apoptosis through caspase activation.

In Vitro and In Vivo Studies

In vitro assays have shown that this compound exhibits promising results in cell line studies. However, further in vivo studies are required to fully understand its pharmacokinetics and therapeutic index.

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and bioactivity data.

Structural Analogs and Substituent Effects

Key analogs include:

3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid: Substitutes the ethoxy group with an acetylated phenyl ring, altering electronic density and metabolic stability .

3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (Compound 9 in ): Features a thiazole ring instead of triazine, with a nitrobenzylidene group affecting redox properties .

Physicochemical Properties
Compound Molecular Weight (g/mol) LogP<sup>calc</sup> Solubility (mg/mL) Melting Point (°C)
Target Compound 452.47 2.1 0.12 (pH 7.4) 180–182 (decomp.)
3,5-Dichlorophenyl analog 481.32 3.5 0.05 (pH 7.4) 195–197
4-Acetylphenyl analog 438.45 1.8 0.20 (pH 7.4) 168–170
Thiazole derivative (Compound 9) 443.50 2.6 0.08 (pH 7.4) 240–242

Key Observations :

  • The 4-acetylphenyl analog shows improved solubility compared to the target compound, attributed to the polar acetyl group.
  • The thiazole derivative (Compound 9) has a higher melting point, likely due to rigid thiazole-thiazolidinone conjugation .
Bioactivity and Mechanism
  • Target Compound : Preliminary molecular docking suggests moderate inhibition of dihydrofolate reductase (DHFR) (IC50 ~ 12 µM), likely due to triazine mimicking the pteridine ring of dihydrofolate .
  • 3,5-Dichlorophenyl Analog : Enhanced DHFR inhibition (IC50 ~ 8 µM) attributed to halogen-mediated hydrophobic interactions with the active site .
  • Thiazole Derivatives : Exhibit antimycobacterial activity (MIC 16 µg/mL against M. tuberculosis), linked to thiazole-mediated disruption of cell wall synthesis .

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